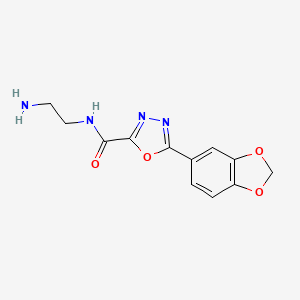
N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide, also known as AEB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. AEB belongs to the family of oxadiazole compounds, which have been shown to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
作用機序
The mechanism of action of N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide is not fully understood. However, it has been suggested that N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide exerts its biological activities by modulating various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of various genes involved in inflammation and cancer. N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide has also been shown to inhibit the activation of MAPK, a signaling pathway that regulates various cellular processes, including cell proliferation, differentiation, and apoptosis. Furthermore, N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide has been shown to inhibit the activation of the PI3K/Akt pathway, which plays a key role in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects
N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide has been shown to possess various biochemical and physiological effects. N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, and IL-8. N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide has also been shown to inhibit the production of reactive oxygen species (ROS), which play a key role in the pathogenesis of various diseases, including cancer and inflammation. Furthermore, N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, two key enzymes involved in the apoptotic pathway.
実験室実験の利点と制限
N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide has several advantages for lab experiments. N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide is relatively easy to synthesize and can be obtained in good yields. N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide has also been shown to possess potent biological activities, making it an attractive candidate for further research. However, N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide has some limitations for lab experiments. N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide has poor solubility in water, which can limit its use in some assays. Furthermore, N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide has not been extensively studied in vivo, and its pharmacokinetics and toxicity profiles are not fully understood.
将来の方向性
There are several future directions for the research on N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide. One potential future direction is to study the pharmacokinetics and toxicity profiles of N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide in vivo. Another potential future direction is to investigate the potential therapeutic applications of N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide in the treatment of various diseases, including cancer, inflammation, and infectious diseases. Furthermore, the development of novel analogs of N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide with improved solubility and potency could also be a potential future direction for the research on N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide.
合成法
N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-aminoethanol with 2-nitrobenzaldehyde to form the corresponding Schiff base, which is then reduced with sodium borohydride to obtain the intermediate amine. The amine is then reacted with 1,3-benzodioxole-5-carboxylic acid and thionyl chloride to form the corresponding acid chloride, which is then reacted with sodium azide to obtain N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide in good yields.
科学的研究の応用
N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide has been shown to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and infectious diseases. N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide has also been shown to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. Furthermore, N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide has been shown to possess potent anti-microbial activity against various microorganisms, including bacteria, fungi, and viruses.
特性
IUPAC Name |
N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O4/c13-3-4-14-10(17)12-16-15-11(20-12)7-1-2-8-9(5-7)19-6-18-8/h1-2,5H,3-4,6,13H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPGUCNVJZZMRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)C(=O)NCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


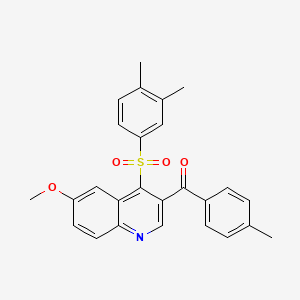

![Stannane, bis[(2-ethyl-1-oxohexyl)oxy]bis(1-methylethoxy)-(9CI)](/img/structure/B2471910.png)
![2-[(4-bromophenyl)sulfanyl]-1-methyl-5-nitro-1H-indole-3-carbaldehyde](/img/structure/B2471911.png)
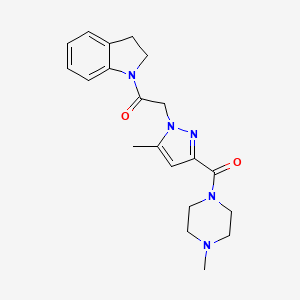

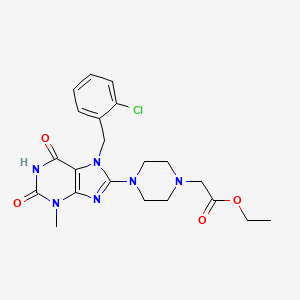
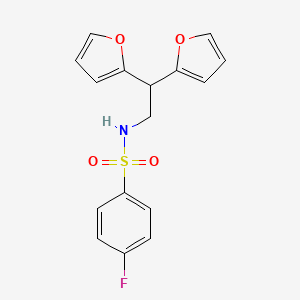
![2,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2471919.png)

![2-(4-methylphenyl)sulfonyl-N-[(Z)-(3-oxocyclohexylidene)amino]acetamide](/img/structure/B2471924.png)
![1-(4-Oxo-7-(o-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxylic acid](/img/structure/B2471927.png)
![3-(3,4-dichlorophenyl)-5-(3-pyridin-3-ylphenyl)-2-(trifluoromethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B2471928.png)